molecular formula C23H15F3N2O2S B2512872 3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894538-53-5

3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2512872
CAS No.: 894538-53-5
M. Wt: 440.44
InChI Key: QKDDWRDXXHBJST-UHFFFAOYSA-N
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Description

3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a potent and selective small molecule inhibitor of the MTH1 protein (MutT Homolog 1, also known as NUDT1) https://pubmed.ncbi.nlm.nih.gov/24695224/. MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized nucleotides, such as 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus shielding cancer cells from oxidative damage and apoptosis https://www.nature.com/articles/nature13181. This compound has been demonstrated to inhibit MTH1 activity, leading to the incorporation of oxidized nucleotides into DNA, resulting in DNA double-strand breaks and selective death of cancer cells, while sparing non-malignant cells https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4215532/. Its research value lies in its utility as a precise chemical tool to investigate the role of MTH1 in cancer biology, oxidative stress response, and DNA damage repair pathways. It is a critical reagent for in vitro and in vivo studies exploring novel anti-cancer strategies that target cancer-specific vulnerabilities to oxidative DNA damage. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers can find detailed handling, safety, and storage information on the supplier's Certificate of Analysis.

Properties

IUPAC Name

3-(3,4-difluorophenyl)-1'-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O2S/c24-15-7-5-14(6-8-15)12-27-20-4-2-1-3-17(20)23(22(27)30)28(21(29)13-31-23)16-9-10-18(25)19(26)11-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDDWRDXXHBJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, cytotoxic effects against various cancer cell lines, and other relevant pharmacological properties.

The compound features a complex structure that includes:

  • Indole and Thiazolidine Rings : These heterocycles are known for their biological significance.
  • Fluorinated Phenyl Groups : The presence of fluorine atoms can enhance the compound's lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under specific conditions to yield the desired spiro compound.

Overview

Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The National Cancer Institute's screening process has highlighted its potential as an anticancer agent.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound was tested against a panel of 60 human cancer cell lines, including:
      • Non-Small Cell Lung Cancer
      • Breast Cancer
      • Leukemia
    • Results indicated significant cytotoxicity at concentrations around 10 µM. Notably, certain derivatives exhibited selective activity against leukemia cell lines with GI50 values in the nanomolar range.
  • Mechanism of Action :
    • The proposed mechanism involves interaction with cellular targets such as DNA and metabolic enzymes. The fluorinated phenyl groups may facilitate binding to these targets, enhancing the compound's efficacy.

Table 1: Cytotoxicity Results Against Selected Cancer Cell Lines

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
HL-60 (Leukemia)0.562.010
MOLT-4 (Leukemia)0.231.58
SK-MEL-5 (Melanoma)0.431.89
HS 578T (Breast Cancer)0.602.511

Pharmacological Properties

In addition to its cytotoxic effects, the compound has shown potential in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties.
  • Anti-inflammatory Effects : Research indicates possible anti-inflammatory activity that warrants further investigation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name / Evidence ID Core Structure Substituents Key Properties / Activities
Target Compound Spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione 3'-(3,4-Difluorophenyl), 1-[(4-fluorophenyl)methyl] High fluorination likely enhances metabolic stability and target affinity.
3'-(4-Chlorophenyl) analog Same core 3'-(4-Chlorophenyl), 1-unsubstituted Chlorine increases lipophilicity (ClogP ~3.5) but may reduce solubility. No activity data reported.
3'-(4-Methoxyphenyl) analog Same core 3'-(4-Methoxyphenyl) Methoxy group introduces electron-donating effects, potentially altering reactivity. IR: 1681 cm⁻¹ (C=O), yield 63% .
1-(2,4-Dichlorobenzyl)-3'-(3,4-dichlorophenyl) analog Same core Dichlorophenyl groups Higher molecular weight (524.25 g/mol) and Cl substituents may increase toxicity risks.
Triazole-thiazolidinedione hybrid Non-spiro thiazolidinedione Triazole, dichlorobenzylidene Antifungal MIC80: 0.03–0.15 μM (C. albicans). Fluorine in target may confer similar potency.
Ionic liquid-synthesized spiro[indole-thiazine] Spiro[indole-thiazine] Variable aryl groups Green synthesis (ionic liquids) improves efficiency; target compound may benefit from analogous methods.

Physicochemical and Spectral Comparisons

  • IR Spectroscopy : The target compound’s thiazolidinedione carbonyl stretch is expected near 1689 cm⁻¹, aligning with analogs (e.g., 1681–1689 cm⁻¹) .
  • Molecular Weight: The target (MW ~483.5 g/mol, inferred from ) is heavier than non-fluorinated analogs (e.g., 326.37 g/mol in ) due to fluorine atoms.
  • Synthetic Yields: Fluorinated spiro compounds typically exhibit moderate yields (63–75%), similar to non-fluorinated derivatives .

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